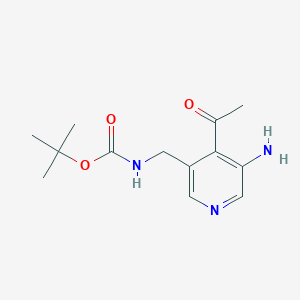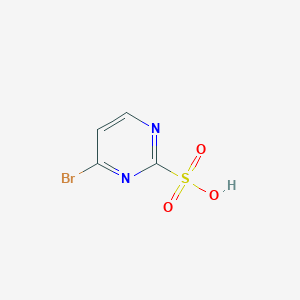
4-Bromopyrimidine-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromopyrimidine-2-sulfonic acid is an organic compound with the molecular formula C4H3BrN2O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of both bromine and sulfonic acid groups in its structure makes it a versatile intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromopyrimidine-2-sulfonic acid typically involves the bromination of pyrimidine derivatives followed by sulfonation. One common method includes the electrophilic bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting bromopyrimidine is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromopyrimidine-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and bases like potassium phosphate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Yield substituted pyrimidine derivatives.
Coupling Reactions: Produce biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
4-Bromopyrimidine-2-sulfonic acid has several applications in scientific research:
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Employed in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromopyrimidine-2-sulfonic acid in chemical reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new bonds.
Sulfonic Acid Group: Enhances the compound’s solubility and reactivity, allowing it to participate in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloropyrimidine-2-sulfonic acid
- 4-Fluoropyrimidine-2-sulfonic acid
- 4-Iodopyrimidine-2-sulfonic acid
Uniqueness
4-Bromopyrimidine-2-sulfonic acid is unique due to the specific reactivity of the bromine atom, which makes it particularly suitable for coupling reactions like Suzuki-Miyaura. The presence of the sulfonic acid group also imparts distinct solubility and reactivity characteristics compared to its halogenated counterparts .
Propiedades
Número CAS |
1209459-89-1 |
|---|---|
Fórmula molecular |
C4H3BrN2O3S |
Peso molecular |
239.05 g/mol |
Nombre IUPAC |
4-bromopyrimidine-2-sulfonic acid |
InChI |
InChI=1S/C4H3BrN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10) |
Clave InChI |
CNXYYYSZNKMAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1Br)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


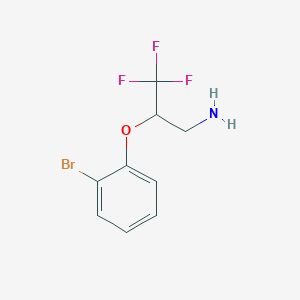
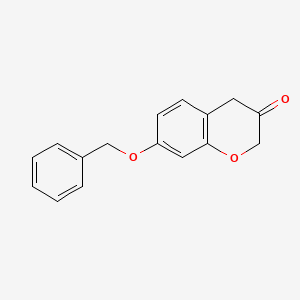
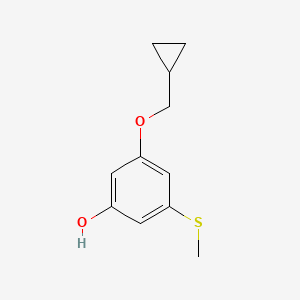
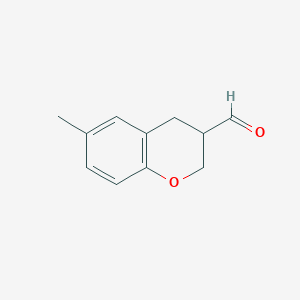
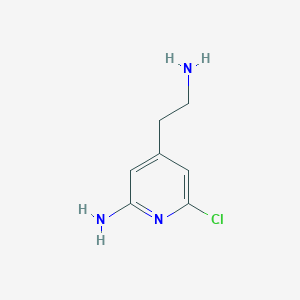
![9-Trifluoromethyl-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14855191.png)
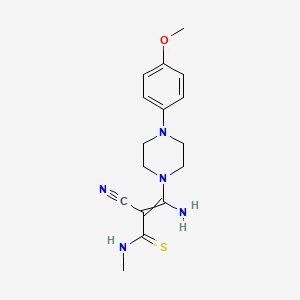
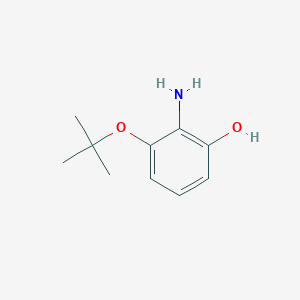
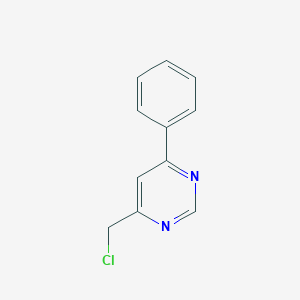
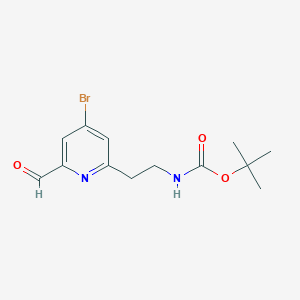
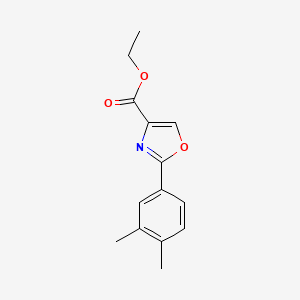
![N-[3-[2-(3,4-dimethyl-1,3-thiazolidin-2-ylidene)hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B14855241.png)
![potassium;[(E)-[9-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylnonylidene]amino] sulfate](/img/structure/B14855245.png)
